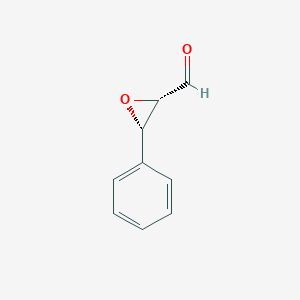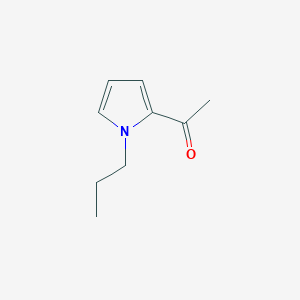
1-(1-Propyl-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-2-acetyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by a propyl group attached to the nitrogen atom and an acetyl group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-2-acetyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1-Propyl-2-acetyl-1H-pyrrole typically involves large-scale synthesis using the Paal-Knorr method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-2-acetyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily at the α-position (C2 or C5) due to the stability of the protonated intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (HNO3/Ac2O), sulfonating agents (Py·SO3), halogenating agents (NCS, NBS, Br2, SO2Cl2, KI/H2O2).
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Propyl-2-acetyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-2-acetyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 1-Methyl-2-acetyl-1H-pyrrole
- 1-Propyl-2-methyl-1H-pyrrole
- 1-Propyl-2-formyl-1H-pyrrole
Comparison: 1-Propyl-2-acetyl-1H-pyrrole is unique due to the presence of both a propyl and an acetyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
121805-97-8 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-propylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-6-10-7-4-5-9(10)8(2)11/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
JWJSVYMHRSMQGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C(=O)C |
Canonical SMILES |
CCCN1C=CC=C1C(=O)C |
Synonyms |
Ethanone, 1-(1-propyl-1H-pyrrol-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


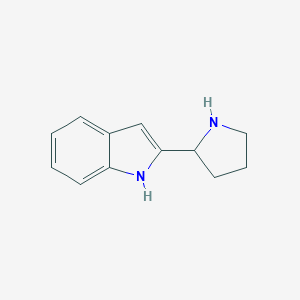
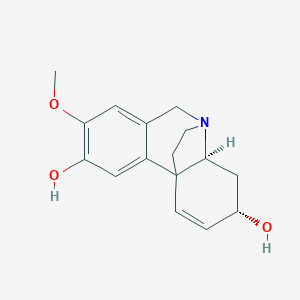
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
![Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)](/img/structure/B58494.png)
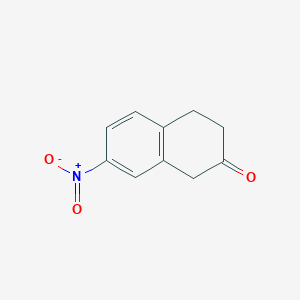
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)
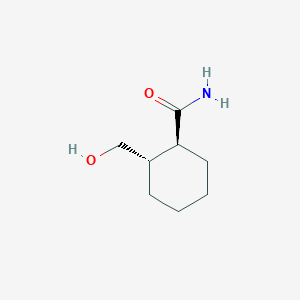


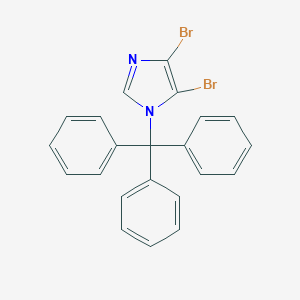
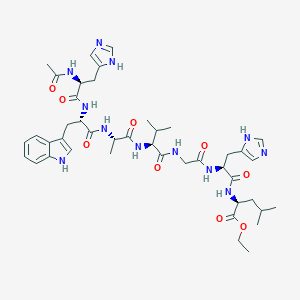
![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)
